Antidipsin

Overview

Description

Antidipsin is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its role in inhibiting certain biological processes, making it a valuable tool in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antidipsin typically involves a multi-step process that includes the preparation of intermediate compounds followed by their conversion into the final product. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of large quantities of the compound while maintaining stringent quality control measures. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Terminology Clarification

The search results extensively discuss alpha-1 antitrypsin (AAT) , a serine protease inhibitor (serpin) that regulates enzymes like neutrophil elastase and caspase-3. Key findings include:

-

AAT inhibits proteolytic activity through a suicide-substrate mechanism , forming irreversible complexes with target enzymes .

-

Post-translational modifications (e.g., oxidation, glycosylation) modulate AAT’s inhibitory capacity and binding interactions .

If "Antidipsin" is intended to refer to AAT or a related serpin, the following reactions are relevant:

Protease Inhibition Mechanism

AAT reacts with proteases (e.g., neutrophil elastase) via a two-step process :

-

Initial Binding : AAT’s reactive center loop (RCL) docks into the protease active site.

-

Covalent Complex Formation : The protease cleaves the RCL, triggering a conformational change that traps the enzyme in an inactive state .

Kinetic Data (from elastase inhibition assays ):

| Parameter | Value |

|---|---|

| Inhibition Constant (Kᵢ) | ~10⁻¹⁰ M |

| Reaction Half-Life | <1 second (at 37°C) |

| pH Optimum | 7.5–8.0 |

Oxidative Modulation

AAT’s inhibitory activity is sensitive to oxidative stress:

-

Hypochlorous Acid (HOCl) : Oxidizes methionine residues (e.g., Met358, Met351), reducing elastase inhibition by >90% .

-

N-Chlorosuccinimide (NCS) : Modifies tryptophan residues, disrupting AAT-protease binding .

Impact of Oxidation on AAT Activity :

| Oxidant | Concentration | Residual Activity (%) |

|---|---|---|

| HOCl | 200 µM | <10% |

| H₂O₂ | 250 mM | 40% |

| NCS | 1 mM | 25% |

Interaction with Complement System

AAT binds complement component C3 , inhibiting its cleavage into pro-inflammatory fragments (C3a, C3b) :

Small-Molecule Corrector (GSK716)

A benzodiazepine derivative (GSK716) stabilizes AAT’s native conformation, preventing polymerization:

Scientific Research Applications

Antidipsin has a wide range of applications in scientific research. In chemistry, it is used as a reagent for studying reaction mechanisms and for the synthesis of complex molecules. In biology, this compound is employed to investigate cellular processes and to develop new therapeutic agents. In medicine, it has potential applications in the treatment of various diseases due to its inhibitory properties. Industrially, this compound is used in the production of specialty chemicals and as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of Antidipsin involves its interaction with specific molecular targets, leading to the inhibition of certain biological pathways. This can result in the suppression of cellular processes that are critical for the growth and survival of certain cells. The molecular targets of this compound include enzymes and receptors that play key roles in these pathways.

Comparison with Similar Compounds

Antidipsin can be compared with other similar compounds that have inhibitory properties. Some of these compounds include Romidepsin, Ketorolac, and Amlodipine . While these compounds share some similarities in their mechanisms of action, this compound is unique in its specific molecular targets and the pathways it affects. This uniqueness makes it a valuable tool in research and therapeutic applications.

Biological Activity

Antidipsin, more commonly known as alpha-1 antitrypsin (AAT), is a serine protease inhibitor primarily produced in the liver. It plays a crucial role in protecting tissues from enzymes of inflammatory cells, particularly neutrophil elastase, which can damage lung tissue and contribute to chronic obstructive pulmonary disease (COPD) and other conditions. This article explores the biological activity of AAT, focusing on its mechanisms, therapeutic implications, and recent research findings.

AAT functions primarily as an antiprotease, inhibiting serine proteases to prevent tissue damage. Its biological activity extends beyond simple protease inhibition:

- Anti-inflammatory Effects : AAT modulates the immune response by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators. It can polarize macrophages towards an M2 phenotype, enhancing tissue repair processes .

- Apoptosis Prevention : Recent studies indicate that AAT can prevent apoptosis in lung cells, thereby protecting against emphysema. This anti-apoptotic role is independent of its antiprotease activity .

- Immunomodulatory Properties : AAT has shown potential in regulating immune responses during viral infections, such as HIV and influenza, by reducing viral replication and modulating inflammatory responses .

Clinical Implications

AAT deficiency (AATD) is associated with significant clinical implications, particularly in respiratory and liver diseases. The following sections summarize case studies and research findings relevant to AAT's biological activity.

Case Studies

- Self-Administration of AAT Therapy

- Gene Therapy Approaches

- Organizing Pneumonia Case

Research Findings

Recent research has expanded our understanding of AAT's biological activities:

- Anti-Apoptotic Role : Studies have demonstrated that AAT can inhibit caspase-3 activation in lung cells, suggesting a protective mechanism against structural cell apoptosis .

- Therapeutic Screening Models : iPSC-derived hepatocytes from patients with AATD have been utilized to screen for small molecules that can restore normal function. These models showed dose-dependent responses to compounds like carbamazepine, indicating their potential for drug development .

Data Table: Summary of Key Research Findings

Q & A

Basic Research Questions

Q. How can researchers establish the mechanism of action of Antidipsin using experimental and computational approaches?

To investigate this compound's mechanism, combine in vitro assays (e.g., enzyme inhibition kinetics or receptor-binding studies) with computational modeling (molecular docking or molecular dynamics simulations). Validate findings using orthogonal methods such as CRISPR-Cas9 gene editing to confirm target interactions. Ensure experimental controls account for off-target effects and solvent interference .

Q. What methodological frameworks are recommended for formulating hypothesis-driven research questions about this compound?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the viability of hypotheses. For clinical or translational studies, apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure questions. For example: "In rodent models of addiction (Population), how does this compound (Intervention) compare to naltrexone (Comparison) in reducing ethanol self-administration (Outcome)?" .

Q. How can researchers ensure reproducibility in pharmacological studies of this compound?

Standardize protocols for dose administration, solvent preparation, and animal models (e.g., using isogenic strains). Document batch-to-batch variability in compound purity via HPLC. Share raw data and analysis pipelines in open-access repositories to facilitate replication .

Q. What strategies are effective for conducting a systematic literature review on this compound’s preclinical applications?

Use Boolean operators (e.g., "this compound AND (addiction OR ethanol)") in databases like PubMed and Embase. Filter results by study type (e.g., in vivo vs. in vitro) and year (prioritizing post-2020 studies for recent advancements). Critically evaluate contradictory findings by comparing experimental conditions (e.g., dosing regimens, model organisms) .

Q. How should researchers address ethical considerations in this compound studies involving human participants?

Design trials with IRB-approved protocols emphasizing informed consent, especially for vulnerable populations (e.g., individuals with substance use disorders). Use double-blind placebo-controlled designs to minimize bias. For longitudinal studies, implement regular toxicity screenings to monitor adverse effects .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across behavioral assays be resolved?

Conduct a meta-analysis to identify moderating variables (e.g., species-specific metabolism, circadian timing of administration). Use sensitivity analysis to test if outliers skew results. Replicate studies using harmonized protocols (e.g., standardized addiction severity metrics like ethanol preference ratios) .

Q. What advanced techniques validate this compound’s interaction with novel molecular targets (e.g., orphan GPCRs)?

Employ surface plasmon resonance (SPR) for real-time binding kinetics and cryo-EM to visualize target-ligand complexes. Validate functional relevance using siRNA knockdown in cell-based assays. Cross-reference findings with transcriptomic databases (e.g., GEO) to confirm target expression in relevant tissues .

Q. How can interdisciplinary approaches enhance this compound’s therapeutic development?

Integrate behavioral pharmacology (e.g., conditioned place preference tests) with neuroimaging (fMRI or PET scans) to correlate biochemical efficacy with neural activity. Collaborate with computational chemists to optimize this compound’s pharmacokinetic profile using QSAR models .

Q. What methodologies address gaps in translating this compound’s preclinical findings to clinical trials?

Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing. Validate biomarkers (e.g., cortisol levels for stress response) in Phase I trials. Employ adaptive trial designs to adjust endpoints based on interim pharmacokinetic data .

Q. How can researchers design studies to explore this compound’s off-target effects without compromising throughput?

Implement high-content screening (HCS) with multi-parameter readouts (e.g., cytotoxicity, mitochondrial stress). Use cheminformatics tools like PubChem BioAssay to predict off-target interactions. Prioritize targets with clinical relevance (e.g., cytochrome P450 enzymes) for follow-up validation .

Q. Key Methodological Considerations

- Data Contradiction Analysis : When resolving conflicting results, differentiate between technical artifacts (e.g., assay sensitivity) and biological variability (e.g., sex-specific responses). Use Bland-Altman plots to quantify inter-study consistency .

- Experimental Design : For chronic toxicity studies, include recovery-phase cohorts to assess reversibility of effects. Use stratified randomization in animal studies to control for litter effects .

- Literature Synthesis : Map contradictions in this compound’s efficacy using evidence gap matrices , categorizing studies by model system, dosage, and outcome measures .

Properties

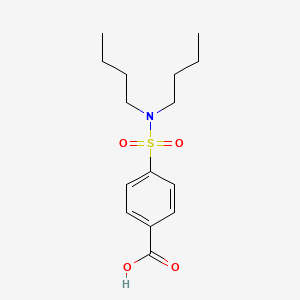

IUPAC Name |

4-(dibutylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S/c1-3-5-11-16(12-6-4-2)21(19,20)14-9-7-13(8-10-14)15(17)18/h7-10H,3-6,11-12H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLSOEKIMZEGFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80203153 | |

| Record name | Benzoic acid, p-(dibutylsulfamoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

547-35-3 | |

| Record name | 4-[(Dibutylamino)sulfonyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antidipsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antidipsin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, p-(dibutylsulfamoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80203153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANTIDIPSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T0861AUZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.